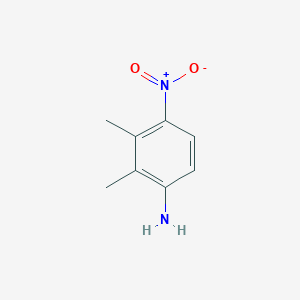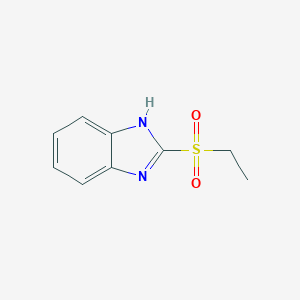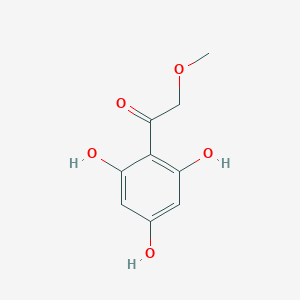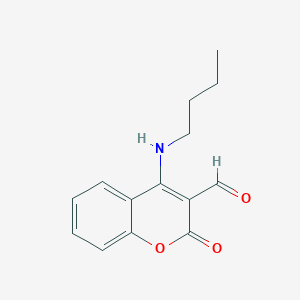
2,3-Diméthyl-4-nitroaniline
Vue d'ensemble
Description
2,3-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is characterized by the presence of two methyl groups and a nitro group substituted at the 2 and 3 positions of the benzene ring, relative to an aniline moiety. This compound appears as a colorless to yellow crystalline solid and is primarily used in organic synthesis, serving as an intermediate in the production of various other compounds .
Applications De Recherche Scientifique
2,3-Dimethyl-4-nitroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: It is used in the production of pesticides, antioxidants, and corrosion inhibitors
Mécanisme D'action
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-withdrawing nitro groups and electron-donating amino groups .
Mode of Action
For instance, they can participate in charge-transfer or π complexes with aromatic hydrocarbons . The nitro group can also undergo reduction, transforming the compound into a less harmful or useful counterpart .
Biochemical Pathways
For example, they can inhibit the entry/penetration of sunlight into aquatic systems, causing a decrease in the rate of photosynthesis .
Pharmacokinetics
The compound’s basic nature and electronic effects, such as inductive and resonance effects, can influence its pharmacokinetic properties .
Result of Action
It’s worth noting that nitroanilines can exhibit piezoelectric properties, which could potentially be used in energy harvesting applications . They can also show solid-state blue fluorescence, which could be important for emission applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-4-nitroaniline. For instance, the presence of dust and aerosols can affect its stability . Moreover, the compound’s reactivity can be influenced by the nature of the solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-4-nitroaniline is typically synthesized through a multi-step process involving the alkylation of aniline at the 2 and 3 positions, followed by nitration. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods: In an industrial setting, the synthesis of 2,3-Dimethyl-4-nitroaniline involves large-scale nitration of pre-alkylated aniline derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent temperature control to manage the exothermic nature of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-4-nitroaniline undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation: The nitro group can be further oxidized under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically involves reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products:
Reduction: The major product is 2,3-dimethyl-4-phenylenediamine.
Electrophilic Aromatic Substitution: Depending on the substituent introduced, various substituted derivatives of 2,3-Dimethyl-4-nitroaniline can be obtained.
Comparaison Avec Des Composés Similaires
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: 2,3-Dimethyl-4-nitroaniline is unique due to the presence of two methyl groups in addition to the nitro group, which influences its physical and chemical properties. Compared to its isomers (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline), it has distinct reactivity patterns and applications. For instance, the methyl groups can affect the compound’s solubility, melting point, and its behavior in electrophilic aromatic substitution reactions .
Propriétés
IUPAC Name |
2,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWYZBTCKMAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427766 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80879-86-3 | |
| Record name | 2,3-dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














